molecular formula C18H18F3N5O2 B2541478 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034544-57-3

1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2541478
CAS No.: 2034544-57-3
M. Wt: 393.37
InChI Key: SAIYYCPZISRQFA-UHFFFAOYSA-N
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Description

1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
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Scientific Research Applications

Regio- and Stereoselectivity in Cycloadditions

The regio- and stereoselectivity of cycloadditions involving trifluoromethylated azomethine ylide, a structural relative, demonstrates the potential for synthesizing 3-substituted pyrrolidines with high selectivity, indicating applications in creating targeted chemical structures for various research purposes (Tanaka et al., 1994).

Synthesis of Novel Compounds

Research on the synthesis of new coumarin derivatives, including pyrrolo[3,2-c][1]benzopyran-6-one derivatives, highlights the utility of these chemical frameworks in developing compounds with potential antimicrobial activity, indicating a broad research application in discovering new antimicrobial agents (Al-Haiza et al., 2003).

In Vivo Binding Properties

The in vivo binding properties of azetidine derivatives, specifically for nicotinic acetylcholine receptor (nAChR) subtypes, underline the importance of these structures in researching neurological function and potential therapeutic targets (Doll et al., 1999).

Antiinflammatory and Analgesic Activity

The antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids indicate the relevance of these structures in developing new pharmacological agents, with research applications extending to understanding and treating inflammation and pain (Muchowski et al., 1985).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for heterocyclic compounds .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it is plausible that it binds to its target, leading to a change in the target’s function .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name

1-[[1-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c19-18(20,21)13-4-1-3-12(7-13)17(28)25-10-15(11-25)26-9-14(22-23-26)8-24-6-2-5-16(24)27/h1,3-4,7,9,15H,2,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIYYCPZISRQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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